

Spectroscopic Profile of 3-Butenyltrimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: **3-Butenyltrimethylsilane**

Cat. No.: **B1266924**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organosilicon compound **3-Butenyltrimethylsilane**. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **3-Butenyltrimethylsilane** is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Si-(CH ₃) ₃	~ 0.0	Singlet	-	9H
Si-CH ₂ -	~ 0.5 - 0.7	Triplet	~ 8.0	2H
-CH ₂ -CH=	~ 2.0 - 2.2	Quartet	~ 7.5	2H
=CH ₂	~ 4.8 - 5.1	Multiplet	-	2H
-CH=CH ₂	~ 5.7 - 5.9	Multiplet	-	1H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.

Carbon Assignment	Chemical Shift (δ , ppm)
Si-(CH ₃) ₃	~ -2.0
Si-CH ₂ -	~ 17.0
-CH ₂ -CH=	~ 25.0
=CH ₂	~ 114.0
-CH=CH ₂	~ 139.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~ 3075	=C-H Stretch	Medium
~ 2955, 2895	C-H Stretch (Alkyl)	Strong
~ 1640	C=C Stretch (Alkene)	Medium
~ 1250	Si-CH ₃ Symmetric Bend	Strong
~ 990, 910	=C-H Bend (Out-of-plane)	Strong
~ 840	Si-C Stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
128	~ 10	[M] ⁺ (Molecular Ion)
113	~ 5	[M - CH ₃] ⁺
73	100	[(CH ₃) ₃ Si] ⁺ (Base Peak)
59	~ 20	[(CH ₃) ₂ SiH] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **3-Butenyltrimethylsilane** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
- Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As **3-Butenyltrimethylsilane** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

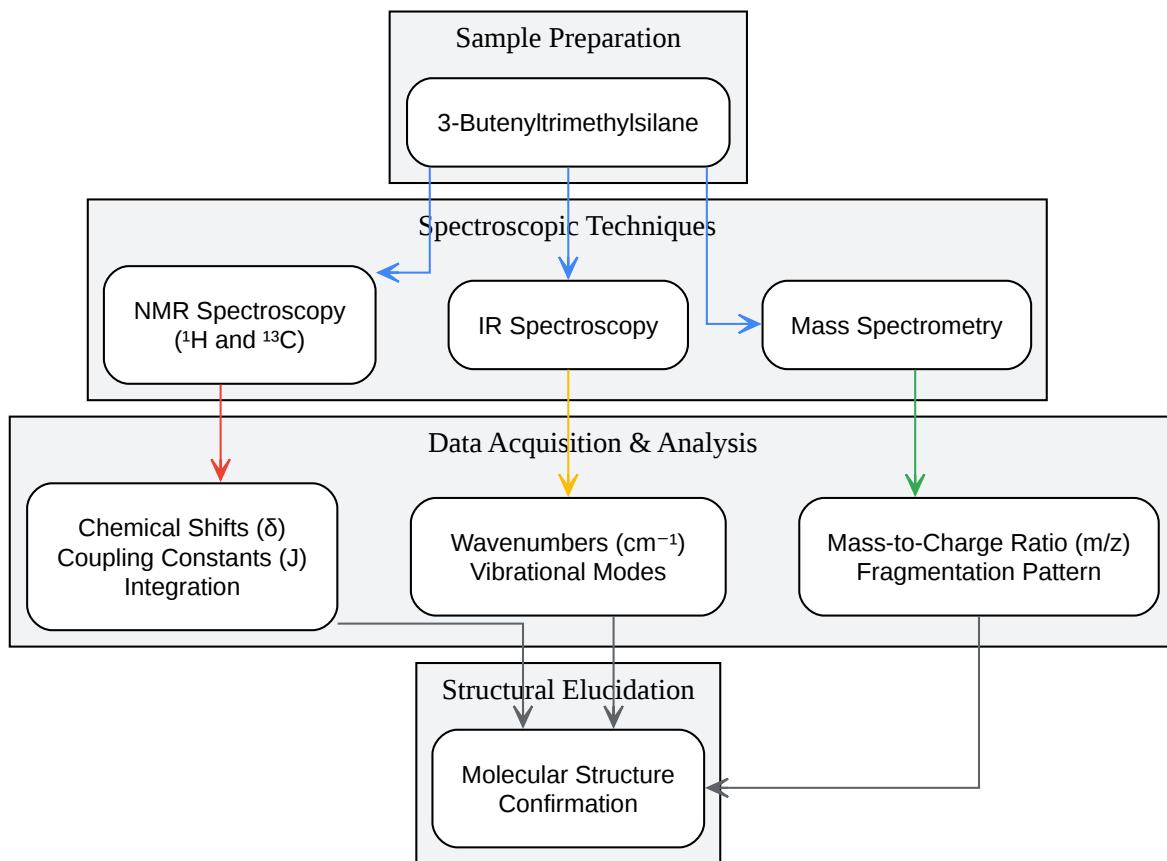
Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

Data Acquisition (Electron Ionization - EI):

- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 30-200.
- Source Temperature: 200-250 °C.
- GC Conditions (if applicable): A non-polar capillary column (e.g., DB-1 or HP-5ms) is used with a suitable temperature program to ensure good separation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Butenyltrimethylsilane**.



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Caption: Workflow for Spectroscopic Analysis.

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